

An In-depth Technical Guide to Methyl 1-aminocyclopropanecarboxylate hydrochloride

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Compound of Interest

Compound Name: Methyl 1-aminocyclopropanecarboxylate hydrochloride

Cat. No.: B013478

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **Methyl 1-aminocyclopropanecarboxylate hydrochloride**. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

Methyl 1-aminocyclopropanecarboxylate hydrochloride is the methyl ester hydrochloride salt of 1-aminocyclopropanecarboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene.[1][2] It is also recognized as a signaling molecule in its own right.[1][2] This compound serves as a valuable building block in organic synthesis, particularly for creating novel amino acid derivatives and peptidomimetics.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of **Methyl 1-aminocyclopropanecarboxylate hydrochloride**.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ ClNO ₂	[3]
Molecular Weight	151.59 g/mol	[3][4]
CAS Number	72784-42-0	[3][4]
Appearance	White to off-white crystalline powder	[5]
Melting Point	185-186 °C	[5]
Boiling Point	136.4 °C at 760 mmHg	[5]
Density	1.2 ± 0.1 g/cm ³	[5]
Solubility	Soluble in water.	[6]
Storage Temperature	2-8°C	[4]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **Methyl 1-aminocyclopropanecarboxylate hydrochloride**.

Synthesis of Methyl 1-aminocyclopropanecarboxylate hydrochloride

Several methods for the synthesis of **Methyl 1-aminocyclopropanecarboxylate hydrochloride** have been reported, primarily involving the esterification of 1-aminocyclopropanecarboxylic acid.

Method 1: Using Thionyl Chloride in Methanol

- Suspend 1-aminocyclopropanecarboxylic acid (1.46 g, 14.45 mmol) in methanol (50 ml).[5]
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (2.6 ml, 36.12 mmol) to the cooled suspension.[5]

- Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[\[5\]](#)
- Remove the solvent by vacuum distillation.
- Dry the resulting product in an oven at 60°C to yield **Methyl 1-aminocyclopropanecarboxylate hydrochloride**.[\[5\]](#)

Method 2: Using Acetyl Chloride in Methanol

- Add acetyl chloride (10 mL) dropwise with stirring to methanol (10 mL).[\[5\]](#)
- Add the resulting solution dropwise to a suspension of 1-aminocyclopropanecarboxylic acid (2.5 g, 24.7 mmol) in methanol (20 mL).[\[5\]](#)
- Reflux the reaction mixture for 16 hours.[\[5\]](#)
- Cool the reaction and concentrate it in-vacuo to obtain **Methyl 1-aminocyclopropanecarboxylate hydrochloride**.[\[5\]](#)

Analytical Characterization

The following are general protocols for the spectroscopic analysis of **Methyl 1-aminocyclopropanecarboxylate hydrochloride**. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectroscopy:
 - Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Typical signals would include a singlet for the methyl ester protons and multiplets for the cyclopropyl protons. The amino group protons may be a broad singlet.

- ^{13}C NMR Spectroscopy:
 - Prepare the sample as for ^1H NMR spectroscopy.
 - Acquire the ^{13}C NMR spectrum.
 - Expected signals would include resonances for the carbonyl carbon, the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, and the methyl ester carbon.

Infrared (IR) Spectroscopy

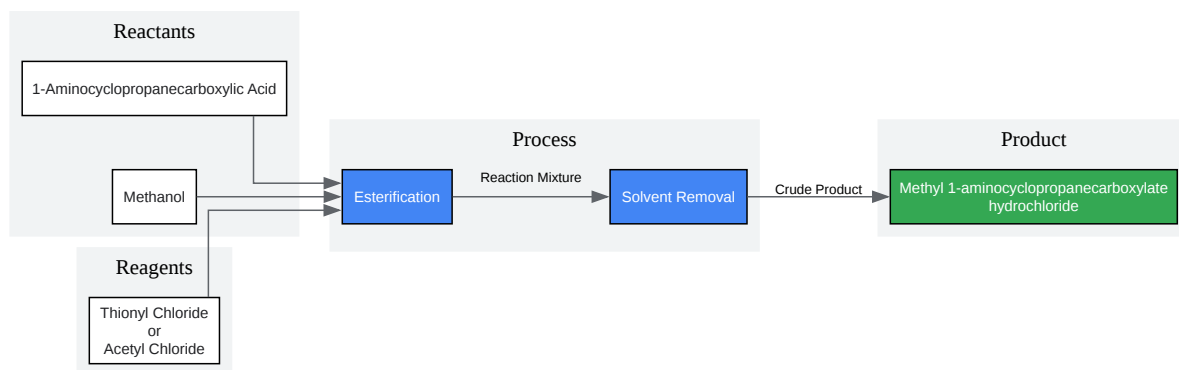
- Prepare the sample as a KBr pellet or as a thin film.
- Acquire the IR spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Characteristic peaks would be expected for the N-H stretching of the amine hydrochloride, C-H stretching of the cyclopropyl and methyl groups, C=O stretching of the ester, and C-N stretching.

Mass Spectrometry (MS)

- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).
- Acquire the mass spectrum. The expected molecular ion peak for the free base ($\text{C}_5\text{H}_9\text{NO}_2$) would be at m/z 116.07.[5]

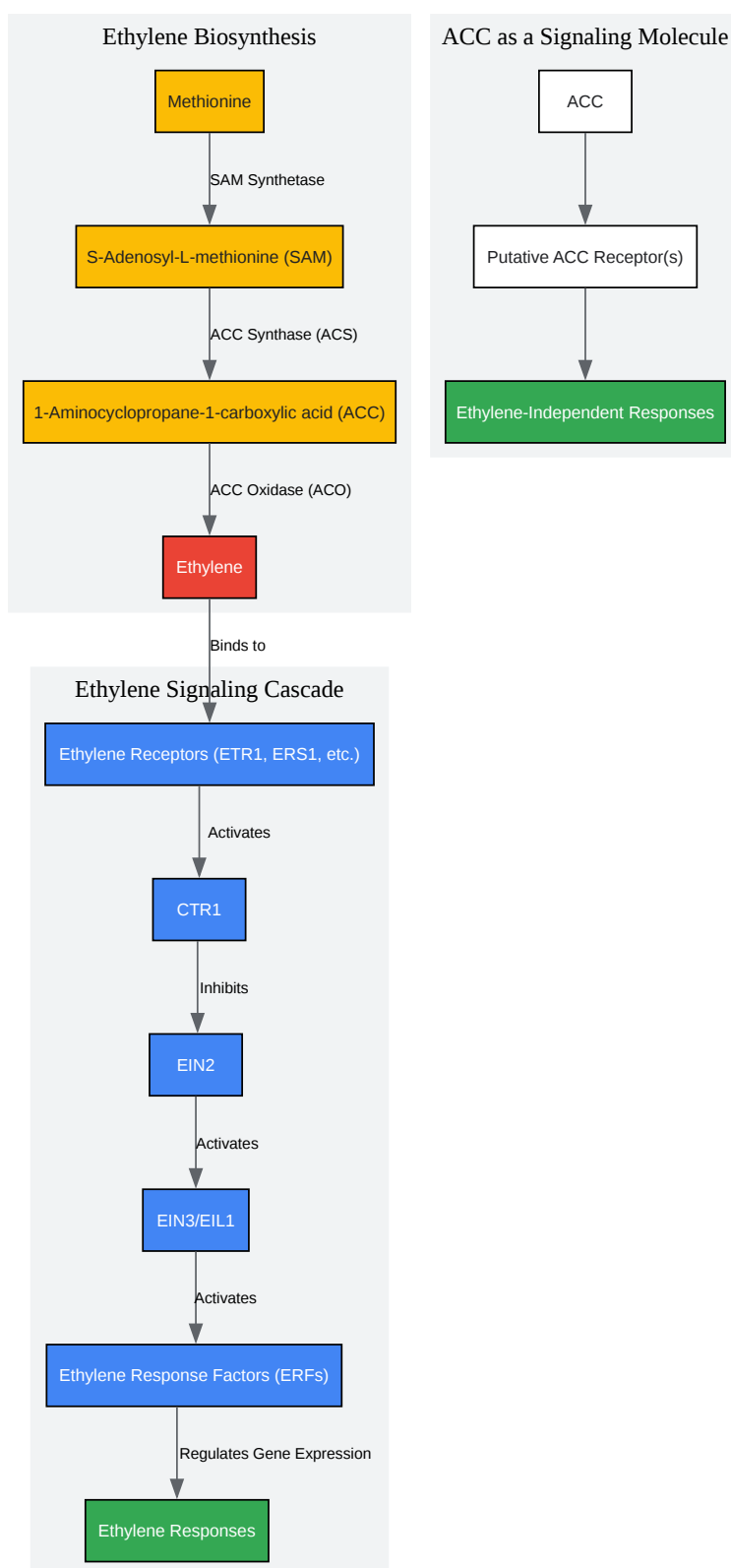
Visualizations

The following diagrams illustrate the synthesis workflow and a key signaling pathway involving the precursor to the target compound.



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Caption: Synthesis of **Methyl 1-aminocyclopropanecarboxylate hydrochloride**.



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Caption: Simplified overview of the ACC/Ethylene signaling pathway in plants.

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